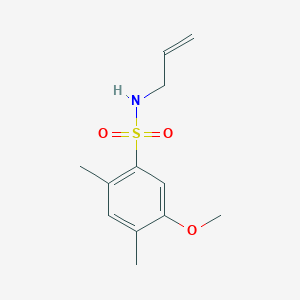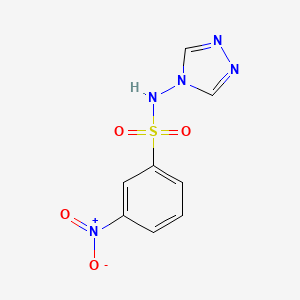![molecular formula C21H30NO3P B5064329 diisobutyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5064329.png)
diisobutyl [anilino(phenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisobutyl [anilino(phenyl)methyl]phosphonate, also known as VX, is a synthetic chemical compound that was first synthesized in the 1950s as a potent nerve agent. VX is a clear, odorless, and tasteless liquid that can be easily absorbed through the skin, eyes, and respiratory system. It is considered to be one of the most toxic substances ever created, with a lethal dose estimated to be as low as 10 milligrams for an average adult.
作用機序
The mechanism of action of diisobutyl [anilino(phenyl)methyl]phosphonate involves the inhibition of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which causes overstimulation of the nervous system. This overstimulation can lead to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are severe and can lead to death within minutes to hours after exposure. This compound acts as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This can cause overstimulation of the nervous system, leading to seizures, respiratory failure, and ultimately death. This compound can also cause other physiological effects, such as miosis (constriction of the pupils), bronchoconstriction (narrowing of the airways), and bradycardia (slowing of the heart rate).
実験室実験の利点と制限
The advantages of using diisobutyl [anilino(phenyl)methyl]phosphonate in lab experiments are its unique properties and potential applications. This compound has been used as a tool for studying the human nervous system and for developing new drugs that target the enzyme acetylcholinesterase. However, the use of this compound in lab experiments is limited due to its toxic nature and the need for strict safety protocols. The handling and disposal of this compound require specialized equipment and training, and exposure to even small amounts can be harmful.
将来の方向性
There are several future directions for the research on diisobutyl [anilino(phenyl)methyl]phosphonate. One direction is the development of new drugs that target the enzyme acetylcholinesterase, which could be used to treat diseases such as Alzheimer's and Parkinson's. Another direction is the development of new antidotes for this compound exposure, which could be used to treat victims of chemical warfare attacks. Additionally, research could be focused on the development of new methods for detecting and decontaminating this compound, which could be used to prevent and respond to chemical warfare attacks.
In conclusion, this compound, also known as this compound, is a highly toxic organophosphate compound that has been the subject of extensive scientific research due to its unique properties and potential applications. Despite its dangerous nature, this compound has been studied for its use as a chemical warfare agent, as well as for its potential use in medical research. This compound acts as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system and ultimately death. The use of this compound in lab experiments is limited due to its toxic nature and the need for strict safety protocols. However, there are several future directions for research on this compound, including the development of new drugs, antidotes, and methods for detecting and decontaminating this compound.
合成法
The synthesis of diisobutyl [anilino(phenyl)methyl]phosphonate is a complex process that involves several steps. The starting material for the synthesis is diethylphosphite, which is reacted with aniline to form diethyl N-(phenyl)aminoethylphosphonate. This intermediate is then reacted with benzyl chloride to form diethyl N-(phenylmethyl)aminoethylphosphonate. The final step involves the reaction of diethyl N-(phenylmethyl)aminoethylphosphonate with isobutyl chloride to form this compound, which is the active ingredient in this compound.
科学的研究の応用
Despite its toxic nature, diisobutyl [anilino(phenyl)methyl]phosphonate has been the subject of extensive scientific research due to its unique properties and potential applications. This compound has been studied for its use as a chemical warfare agent, as well as for its potential use in medical research. This compound has been used as a tool for studying the human nervous system, as it acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.
特性
IUPAC Name |
N-[bis(2-methylpropoxy)phosphoryl-phenylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO3P/c1-17(2)15-24-26(23,25-16-18(3)4)21(19-11-7-5-8-12-19)22-20-13-9-6-10-14-20/h5-14,17-18,21-22H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGBOEZQCVQTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(5-bromo-2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5064253.png)
![1-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5064259.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5064266.png)
![2-methyl-N-(3-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5064272.png)
![3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5064277.png)
![2-[4-(1H-indol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5064285.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5064287.png)

![ethyl 4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B5064296.png)
![9-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5064308.png)
![ethyl N-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B5064339.png)
![3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5064346.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylcyclopropanecarboxamide hydrochloride](/img/structure/B5064358.png)